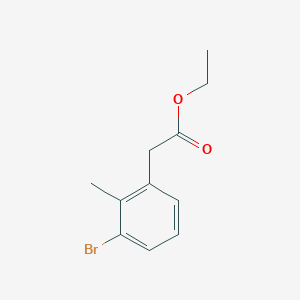

Ethyl 2-(3-bromo-2-methylphenyl)acetate

Description

Propriétés

IUPAC Name |

ethyl 2-(3-bromo-2-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-3-14-11(13)7-9-5-4-6-10(12)8(9)2/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNADSVIJHLPHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CC=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261862-72-9 | |

| Record name | ethyl 2-(3-bromo-2-methylphenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Method Overview

One of the most established approaches to synthesize Ethyl 2-(3-bromo-2-methylphenyl)acetate is via the esterification of the corresponding carboxylic acid, 3-bromo-2-methylphenylacetic acid, with ethanol. This reaction typically employs a strong acid catalyst, such as sulfuric acid, to promote the formation of the ester under reflux conditions.

Reaction Conditions

- Reactants: 3-bromo-2-methylphenylacetic acid and ethanol

- Catalyst: Concentrated sulfuric acid or other strong acid catalysts

- Temperature: Reflux (approximately 78 °C for ethanol)

- Duration: Several hours until complete conversion

- Workup: Removal of water by azeotropic distillation or use of a Dean-Stark apparatus to drive the equilibrium toward ester formation

Mechanism

The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity, which facilitates nucleophilic attack by ethanol. Subsequent proton transfers and elimination of water yield the ester product.

Advantages and Limitations

- Advantages: Straightforward, high-yielding, scalable for industrial production

- Limitations: Requires careful removal of water to drive equilibrium; strong acid may cause side reactions if sensitive groups are present

Bromination of Ethyl 2-methylphenylacetate

Method Overview

An alternative synthetic route involves the selective bromination of ethyl 2-methylphenylacetate to introduce the bromine atom at the 3-position of the aromatic ring. This is typically achieved using bromine sources such as molecular bromine (Br2) or N-bromosuccinimide (NBS) in the presence of radical initiators.

Reaction Conditions

- Reactants: Ethyl 2-methylphenylacetate and bromine or NBS

- Initiators: Azobisisobutyronitrile (AIBN) or light to generate radicals

- Solvents: Inert solvents like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2)

- Temperature: Ambient to slightly elevated temperatures

- Duration: Several hours with monitoring for selective monobromination

Mechanism

The reaction proceeds via a radical substitution mechanism where the initiator generates bromine radicals that selectively substitute the hydrogen at the 3-position of the methylphenyl ring.

Combined Synthetic Route: From 2-Methylphenylacetic Acid to this compound

A practical synthetic strategy involves first esterifying 2-methylphenylacetic acid to ethyl 2-methylphenylacetate, followed by selective bromination at the 3-position to yield this compound. This two-step approach allows better control over regioselectivity and purity.

Data Table: Summary of Preparation Methods

| Preparation Method | Key Reactants & Conditions | Advantages | Limitations |

|---|---|---|---|

| Esterification of 3-bromo-2-methylphenylacetic acid | 3-bromo-2-methylphenylacetic acid + ethanol, H2SO4, reflux | High yield, straightforward | Requires strong acid, water removal |

| Bromination of ethyl 2-methylphenylacetate | Ethyl 2-methylphenylacetate + Br2 or NBS, AIBN, inert solvent | Selective late-stage bromination | Risk of polybromination, side reactions |

| Two-step: Esterification then Bromination | 2-methylphenylacetic acid → esterification → bromination | Better regioselectivity | Longer synthesis time |

Practical Considerations for Preparation

Purity of Starting Materials: High purity of 3-bromo-2-methylphenylacetic acid or ethyl 2-methylphenylacetate is essential to avoid side products.

Temperature Control: Precise control of temperature during bromination prevents over-bromination.

Reaction Monitoring: TLC or HPLC monitoring is recommended to track reaction progress and optimize reaction time.

Post-Reaction Workup: Extraction and purification by column chromatography or recrystallization ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(3-bromo-2-methylphenyl)acetate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Substitution: Formation of ethyl 2-(3-azido-2-methylphenyl)acetate or ethyl 2-(3-thiocyanato-2-methylphenyl)acetate.

Reduction: Formation of 2-(3-bromo-2-methylphenyl)ethanol.

Oxidation: Formation of ethyl 2-(3-bromo-2-carboxyphenyl)acetate.

Applications De Recherche Scientifique

Chemical Properties and Structure

Ethyl 2-(3-bromo-2-methylphenyl)acetate has the molecular formula and a molecular weight of 257.12 g/mol. The presence of a bromo-substituted aromatic ring and an acetate functional group contributes to its unique reactivity and potential applications in synthetic chemistry.

Organic Synthesis

This compound is primarily utilized as a reagent in organic synthesis. Its structure allows for various chemical transformations, particularly nucleophilic substitution reactions due to the electrophilic nature of the bromine atom.

Synthetic Pathways

The compound can be synthesized through several methods, which include:

- Bromination of 2-methylphenylacetate : This method introduces the bromine substituent at the meta position.

- Electrophilic aromatic substitution : Utilizing electrophiles to replace hydrogen atoms on the aromatic ring.

These synthetic routes facilitate the introduction of functional groups that enhance the compound's reactivity, making it suitable for further chemical modifications.

Electrochemical Applications

This compound has been investigated for its electrochemical properties. In particular:

- It exhibits a single irreversible cathodic wave with a peak potential of –1.75 V vs SCE, indicative of its reduction characteristics.

- In the presence of oxygen, it can be reduced to form ethyl benzofuran-2-carboxylate with yields exceeding 40%, highlighting its utility in electrochemical reduction studies.

While specific biological activity data for this compound is limited, compounds with similar structural features often exhibit various biological activities. The presence of bromine can enhance lipophilicity and receptor interactions, potentially leading to:

- Antimicrobial effects : Similar compounds have shown activity against various pathogens.

- Anti-inflammatory properties : Investigations into related compounds suggest potential benefits in reducing inflammation.

Further research is needed to elucidate the specific biological properties of this compound.

Structural Comparisons

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| Ethyl 2-(3-bromophenyl)acetate | 0.94 | Similar bromo-substituted structure |

| Ethyl 2-(4-bromophenyl)acetate | 0.94 | Different bromo position on the phenyl ring |

| Ethyl 3-(2-bromophenyl)propanoate | 0.96 | Propanoate group instead of acetate |

| Ethyl 4-(4-bromophenyl)butanoate | 0.92 | Longer carbon chain with bromo substituent |

| Ethyl 3-(4-bromophenyl)propanoate | 0.92 | Similar structure with propanoate group |

These comparisons illustrate how this compound's specific substitution pattern influences its chemical reactivity and potential biological activity.

Mécanisme D'action

The mechanism of action of ethyl 2-(3-bromo-2-methylphenyl)acetate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations through nucleophilic substitution, reduction, or oxidation mechanisms. The bromine atom and ester group are key functional sites that undergo chemical changes, leading to the formation of new compounds.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons

Table 1: Key Properties of this compound and Analogous Compounds

Detailed Analysis

Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate

- Structural Differences : Incorporates a benzofuran core with a sulfinyl group (C₁₄H₁₅BrO₄S), contrasting with the simpler phenyl ring in the target compound.

- Functional Impact : The sulfinyl group enhances polarity and hydrogen-bonding capacity, stabilizing crystal structures via C–H⋯O interactions . This makes it more suitable for crystallography studies than the target compound.

- Applications : Primarily used in materials science due to its rigid benzofuran backbone .

Methyl 2-amino-2-(3-bromophenyl)acetate

- Structural Differences: Features an amino group at the α-position (C₉H₁₀BrNO₂), absent in the target compound.

- Functional Impact: The amino group enables participation in peptide coupling reactions, making it a key intermediate for bioactive molecules like kinase inhibitors .

- Applications : Widely used in drug discovery, unlike the target compound, which is more common in agrochemical synthesis .

Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate

- Structural Differences : Contains difluoro substitution (C₁₀H₉BrF₂O₂), increasing electronegativity and metabolic stability.

- Functional Impact : The fluorine atoms enhance lipophilicity and resistance to enzymatic degradation, making this compound preferable in medicinal chemistry for prodrug design .

Ethyl 4-bromophenylacetate

Physicochemical and Application Differences

| Property | This compound | Methyl 2-amino-2-(3-bromophenyl)acetate | Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate |

|---|---|---|---|

| Solubility | Soluble in DMSO, ethanol | High solubility in polar solvents | Moderate solubility in organic solvents |

| Reactivity | Bromine substitution at meta position | Amino group enables nucleophilic attack | Difluoro group resists oxidation |

| Thermal Stability | Stable up to 110°C | Decomposes above 150°C | Stable up to 130°C |

| Primary Applications | Agrochemical intermediates | Pharmaceutical precursors | Prodrug development |

Activité Biologique

Ethyl 2-(3-bromo-2-methylphenyl)acetate, with the chemical formula C11H13BrO and a molecular weight of 257.12 g/mol, is an organic compound notable for its bromo-substituted aromatic ring and acetate functional group. This compound has garnered attention in various fields of organic synthesis and electrochemical studies due to its unique structural characteristics. While specific biological activity data is limited, there are indications of potential biological effects based on its structural similarities to other compounds.

Chemical Structure and Properties

This compound features a bromo substituent at the meta position of a 2-methylphenyl group. The presence of bromine in aromatic compounds often enhances biological activity by influencing lipophilicity and receptor interactions. This characteristic may contribute to the compound's potential antimicrobial and anti-inflammatory properties, although further research is necessary to confirm these effects.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Bromination of 2-Methylphenylacetate : This method involves the selective bromination at the meta position.

- Esterification Reactions : The acetate moiety can be introduced via esterification of the corresponding carboxylic acid with ethanol.

These synthetic routes allow for the introduction of functional groups that enhance the compound's reactivity and applicability in various chemical processes.

Biological Activity Insights

While direct studies on this compound are scarce, compounds with similar structures often exhibit notable biological activities:

- Antimicrobial Activity : Compounds with bromo substitutions have been shown to possess antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Similar bromo-substituted compounds have demonstrated potential in reducing inflammation in biological models.

The specific biological activity of this compound remains to be fully elucidated, necessitating further investigation into its pharmacological properties.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into potential biological activities. The following table summarizes key features of related compounds:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| Ethyl 2-(3-bromophenyl)acetate | 0.94 | Similar bromo-substituted structure |

| Ethyl 2-(4-bromophenyl)acetate | 0.94 | Different bromo position on the phenyl ring |

| Ethyl 3-(2-bromophenyl)propanoate | 0.96 | Propanoate group instead of acetate |

| Ethyl 4-(4-bromophenyl)butanoate | 0.92 | Longer carbon chain with bromo substituent |

| Ethyl 3-(4-bromophenyl)propanoate | 0.92 | Similar structure with propanoate group |

This table highlights the uniqueness of this compound due to its specific substitution pattern, which may influence its chemical reactivity and biological activity differently compared to other similar compounds.

Case Studies and Research Findings

Research on related compounds has provided valuable insights into potential applications:

-

Electrochemical Studies : Ethyl derivatives with bromo substitutions are often studied for their electrochemical properties, revealing their behavior as substrates in organic reactions.

- For example, studies show that in the presence of oxygen, certain ethyl derivatives can undergo reduction reactions yielding products like ethyl benzofuran-2-carboxylate with yields exceeding 40% .

- Antimicrobial Research : A study focusing on structurally similar compounds indicated significant antimicrobial activity against Mycobacterium tuberculosis strains, suggesting that this compound could potentially exhibit similar effects .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(3-bromo-2-methylphenyl)acetate, and what reaction conditions are typically employed?

- Methodological Answer : The synthesis often involves esterification of the corresponding bromophenylacetic acid derivative. For example, a reflux method using 3-bromophenylacetic acid with ethanol and a catalyst (e.g., sulfuric acid or thionyl chloride) achieves high yields (98% with H₂SO₄, 97% with SOCl₂). Key steps include:

- Reaction Setup : Mixing the acid with ethanol and catalyst under reflux (20 hours for H₂SO₄; 2 hours for SOCl₂ at 0°C) .

- Purification : Extraction with ethyl acetate, washing with sodium bicarbonate and brine, drying over Na₂SO₄, and column chromatography (hexane/ethyl acetate gradient) .

- Data Table :

| Catalyst | Temperature | Time | Yield |

|---|---|---|---|

| H₂SO₄ | Reflux | 20 h | 98% |

| SOCl₂ | 0°C → Reflux | 2 h | 97% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Key signals include the ester carbonyl (~170 ppm in ¹³C NMR), aromatic protons (δ 7.2–7.5 ppm in ¹H NMR for bromophenyl), and methyl/methylene groups (δ 1.2–4.3 ppm for ethyl ester) .

- GC-MS : Used to confirm molecular weight (e.g., M⁺ peak at m/z corresponding to C₁₁H₁₃BrO₂) and detect impurities .

- IR : Ester C=O stretch (~1740 cm⁻¹) and C-Br vibration (~600 cm⁻¹) .

Q. What are the recommended storage conditions for this compound?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or bromine loss. Purity (>98%) is maintained for ≥2 years under these conditions. Use anhydrous solvents during handling to avoid ester degradation .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in esterification reactions?

- Methodological Answer :

- Catalyst Selection : Thionyl chloride (SOCl₂) offers faster reaction times and higher yields compared to H₂SO₄, but requires strict temperature control to avoid side reactions .

- Solvent Choice : Anhydrous ethanol minimizes hydrolysis. Reflux under nitrogen prevents oxidation of the bromine substituent.

- Troubleshooting Low Yields :

- Monitor reaction progress via TLC (hexane:ethyl acetate = 4:1).

- If incomplete, add molecular sieves to absorb water or increase catalyst loading by 10% .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity of the bromine substituent?

- Methodological Answer :

- Mechanistic Studies : Use DFT calculations to model the electron-withdrawing effect of bromine on ester hydrolysis. Compare with experimental kinetics (e.g., monitoring hydrolysis rates via HPLC) .

- Isotope Labeling : Introduce deuterium at the methyl or phenyl group to study steric vs. electronic effects in SNAr reactions .

- Data Reconciliation : Cross-validate computational models with X-ray crystallography (using SHELXL for refinement) to confirm bond lengths and charge distribution .

Q. What methodologies separate isomeric impurities in this compound?

- Methodological Answer :

- Chromatography : Use preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers. Optimize mobile phase (e.g., hexane:isopropanol = 90:10) .

- Crystallization : Recrystallize from ethanol/water mixtures to isolate the desired isomer. Monitor purity via melting point (mp 99–102°C for 3-bromo vs. 114–117°C for 4-bromo derivatives) .

- Spectroscopic Analysis : Compare ¹H NMR coupling constants (e.g., para vs. ortho substituents) to identify isomer ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.